molecular formula C22H31NO2 B1529522 N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline CAS No. 1040687-21-5

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline

Cat. No.: B1529522
CAS No.: 1040687-21-5
M. Wt: 341.5 g/mol
InChI Key: MVYFMGMDJRYBEF-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the hexyloxy group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, under basic or neutral conditions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the extent of oxidation.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different substituents replacing the hexyloxy group.

Scientific Research Applications

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline

  • N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline

Uniqueness: N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline is unique due to its specific structural features, such as the hexyloxy group, which differentiates it from other similar compounds

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-4-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-4-5-6-7-16-24-21-13-11-20(12-14-21)23-15-17-25-22-18(2)9-8-10-19(22)3/h8-14,23H,4-7,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYFMGMDJRYBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NCCOC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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